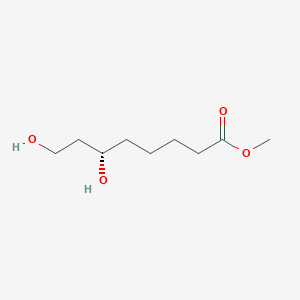

methyl (6S)-6,8-dihydroxyoctanoate

Description

Methyl (6S)-6,8-dihydroxyoctanoate is a chiral dihydroxy ester that serves as a critical intermediate in the synthesis of (R)-(+)-α-lipoic acid (ALA), a potent antioxidant with therapeutic applications in neuropathy and metabolic disorders. The compound’s stereochemical configuration at the C6 position (S-enantiomer) is essential for directing the synthesis of the biologically active R-form of ALA. Its synthesis often employs chemoenzymatic or enantioselective methods, leveraging lipases or chiral ligands to achieve high stereochemical purity.

Properties

CAS No. |

116349-04-3 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

methyl (6S)-6,8-dihydroxyoctanoate |

InChI |

InChI=1S/C9H18O4/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,10-11H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

CRUBJJQTENRFEL-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)CCCC[C@@H](CCO)O |

Canonical SMILES |

COC(=O)CCCCC(CCO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereoisomers: (6R)-6,8-Dihydroxyoctanoate Derivatives

The stereochemical orientation of hydroxyl groups in methyl 6,8-dihydroxyoctanoate significantly impacts its utility in ALA synthesis. For instance:

- Methyl (6S)-6,8-dihydroxyoctanoate is enzymatically resolved using lipases (e.g., from Pseudomonas cepacia), achieving enantiomeric excess (e.e.) >95%.

- Methyl (6R)-6,8-dihydroxyoctanoate, though less common, can be synthesized via chiral oxirane intermediates and cuprate-mediated cleavage. This enantiomer is a precursor to (S)-ALA, which lacks the biological activity of the R-form.

Key Differences :

Functional Analogues: Ethyl 6,8-Dichlorooctanoate

Ethyl 6,8-dichlorooctanoate (CAS 1070-64-0) shares structural similarities but replaces hydroxyl groups with chlorine atoms.

- Hydroxyl vs. Chlorine: The dihydroxy groups in this compound enable downstream oxidation to thiol groups in ALA, whereas chlorinated analogs lack this capability.

- Synthetic Applications: Chlorinated esters are typically intermediates in non-biological syntheses, whereas dihydroxy esters are tailored for enzymatic resolution.

Q & A

Q. Advanced Research Focus

- OsO₄-catalyzed asymmetric dihydroxylation : Employing hydroquinidine-based ligands (e.g., (DHQD)₂-PHAL) to control stereochemistry in olefin dihydroxylation .

- Comparative efficiency : Enzymatic methods (e.g., lipases) often outperform chemical catalysts in stereoselectivity but require optimization of solvent systems and temperature .

How is the stereochemistry and conformational analysis of this compound validated?

Q. Basic Research Focus

- X-ray crystallography : Resolves absolute configuration and pseudo-boat conformations in related cyclooctene derivatives, highlighting non-bonded interactions (e.g., C7–C4a: 2.95 Å) .

- GC-MS with derivatization : Hydrogenation and silylation of dihydroxy esters enable stereochemical assignment via retention indices and ion fragmentation patterns .

Q. Advanced Research Focus

- Dynamic NMR spectroscopy : Detects rotational barriers in diastereomeric intermediates, critical for confirming axial chirality in flexible eight-membered rings .

- Computational modeling : Density Functional Theory (DFT) predicts preferred conformers and validates experimental data on bond angles and torsional strain .

What challenges arise in maintaining enantiomeric purity during large-scale synthesis?

Q. Basic Research Focus

- Byproduct formation : Competing 6-endo vs. 8-exo cyclization pathways in samarium ketyl reactions require precise control of reaction kinetics .

- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate diastereomers but increase process costs .

Q. Advanced Research Focus

- Kinetic resolution vs. dynamic kinetic resolution : Lipase-catalyzed transacylation exploits substrate selectivity to favor (6S)-isomers, but competing hydrolysis necessitates pH and solvent optimization .

- Racemization pathways : Acidic or basic conditions during ester hydrolysis can epimerize the C6 center; neutral buffers (e.g., phosphate, pH 7) mitigate this .

How do analytical methods ensure quality control in this compound synthesis?

Q. Basic Research Focus

- HPLC with chiral columns : Quantifies e.e. using amylose- or cellulose-based columns with UV detection at 210 nm .

- Polarimetry : Monitors optical rotation ([α]ᴅ²⁵ = -12.5° for (6S)-enantiomer) but lacks sensitivity for trace impurities .

Q. Advanced Research Focus

- LC-MS/MS : Detects trace intermediates (e.g., chlorohydrins) with limits of quantification (LOQ) <0.1% .

- Isotope dilution assays : ¹³C-labeled internal standards improve accuracy in quantifying degradation products during stability studies .

What mechanistic insights explain the stereochemical outcomes of key synthetic steps?

Q. Advanced Research Focus

- Asymmetric dihydroxylation : OsO₄-mediated syn-addition to olefins follows the Sharpless model, where chiral ligands dictate face selectivity via π-π stacking .

- Lipase enantiorecognition : Candida antarctica lipase B preferentially binds (R)-chlorohydrins via hydrophobic pockets, enabling kinetic resolution .

- Cuprate ring-opening : Transmetalation of oxiranes with Gilman reagents (e.g., Li₂CuMe₂) proceeds with retention of configuration at the electrophilic carbon .

How do researchers address contradictions in reported synthetic yields and stereoselectivity?

Q. Advanced Research Focus

- Reaction condition optimization : Varying solvents (e.g., THF vs. toluene) and temperatures alters transition-state energetics in samarium ketyl cyclizations, resolving discrepancies in 6-endo vs. 8-exo product ratios .

- Catalyst screening : Comparative studies of diphosphine ligands (e.g., BINAP vs. PHANEPHOS) reveal ligand bite angles critically influence enantioselectivity in hydrogenation steps .

What are the applications of this compound beyond α-lipoic acid synthesis?

Q. Advanced Research Focus

- Functionalized monomers : Derivatives like 10-MDDT (methacryloyloxydecyl dithiooctanoate) enhance adhesion in dental resins via dual thiol-phosphonic acid interactions .

- Biopolymer precursors : Enzymatic polymerization of dihydroxy esters generates biodegradable polyesters with tunable hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.